molecular formula C46H30 B13094689 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene

10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene

Cat. No.: B13094689
M. Wt: 582.7 g/mol
InChI Key: PCAKJBQIVOFEHK-UHFFFAOYSA-N
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Description

10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable material in various applications, particularly in the development of organic light-emitting diodes (OLEDs).

Preparation Methods

The synthesis of 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki cross-coupling reaction, where a dibromo compound reacts with a boronic ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene exerts its effects is primarily through its role as a hole-transporting material. In OLEDs, it facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing the efficiency of light emission. The molecular targets include the organic layers within the OLED structure, and the pathways involved are related to charge transport and recombination .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications.

Properties

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

10-naphthalen-1-yl-9-(4-naphthalen-1-ylphenyl)-2-phenylanthracene

InChI

InChI=1S/C46H30/c1-2-12-31(13-3-1)36-28-29-43-44(30-36)45(35-26-24-34(25-27-35)38-22-10-16-32-14-4-6-18-37(32)38)41-20-8-9-21-42(41)46(43)40-23-11-17-33-15-5-7-19-39(33)40/h1-30H

InChI Key

PCAKJBQIVOFEHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

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